molecular formula C14H11ClN2O3 B2603811 (2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid CAS No. 1568828-86-3

(2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid

Cat. No.: B2603811
CAS No.: 1568828-86-3
M. Wt: 290.7
InChI Key: IBCBJYAGCCMNAJ-LBPRGKRZSA-N
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Description

(2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chloropyridine moiety attached to a phenylacetic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid typically involves the reaction of 6-chloropyridine-3-carboxylic acid with an appropriate amine to form the amide bond. This reaction is often carried out under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, modulating their activity. The phenylacetic acid backbone may also play a role in binding to target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridine-3-carboxylic acid: Shares the chloropyridine moiety but lacks the phenylacetic acid backbone.

    Phenylacetic acid: Lacks the chloropyridine moiety but shares the phenylacetic acid structure.

    N-Phenylacetamide: Contains the phenylacetic acid structure but lacks the chloropyridine moiety.

Uniqueness

(2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid is unique due to the combination of the chloropyridine and phenylacetic acid moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-[(6-chloropyridine-3-carbonyl)amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-11-7-6-10(8-16-11)13(18)17-12(14(19)20)9-4-2-1-3-5-9/h1-8,12H,(H,17,18)(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCBJYAGCCMNAJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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